molecular formula C15H22BrN3O B14169776 5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide CAS No. 444075-47-2

5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide

Cat. No.: B14169776
CAS No.: 444075-47-2
M. Wt: 340.26 g/mol
InChI Key: DWPVBVARLIXRSW-UHFFFAOYSA-N
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Description

5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a carboxamide group attached to the 3rd position. The compound also features a 2,2,6,6-tetramethylpiperidin-4-yl group, which is known for its steric hindrance and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide typically involves the following steps:

    Formation of Carboxamide: The carboxamide group can be introduced by reacting the brominated pyridine with an appropriate amine, such as 2,2,6,6-tetramethylpiperidine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. For example, the use of a micro fixed-bed reactor can significantly improve the reaction rate and product purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while oxidation may produce a corresponding N-oxide.

Scientific Research Applications

5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide has various applications in scientific research:

Mechanism of Action

The mechanism by which 5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The steric hindrance provided by the 2,2,6,6-tetramethylpiperidin-4-yl group can influence binding affinity and specificity. The bromine atom and carboxamide group may also play roles in modulating the compound’s activity through electronic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide is unique due to the combination of its brominated pyridine ring, carboxamide group, and sterically hindered piperidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

444075-47-2

Molecular Formula

C15H22BrN3O

Molecular Weight

340.26 g/mol

IUPAC Name

5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C15H22BrN3O/c1-14(2)6-12(7-15(3,4)19-14)18-13(20)10-5-11(16)9-17-8-10/h5,8-9,12,19H,6-7H2,1-4H3,(H,18,20)

InChI Key

DWPVBVARLIXRSW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CN=C2)Br)C

Origin of Product

United States

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